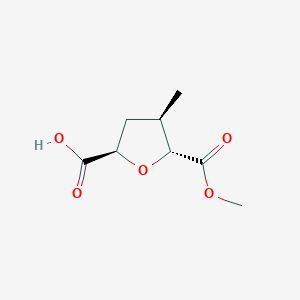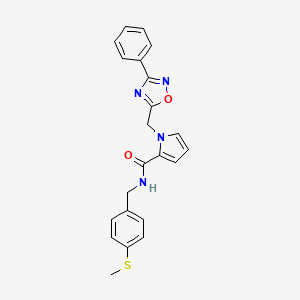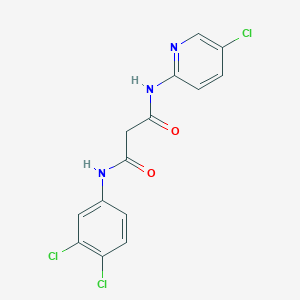
N~1~-(5-chloro-2-pyridinyl)-N~3~-(3,4-dichlorophenyl)malonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(5-chloro-2-pyridinyl)-N~3~-(3,4-dichlorophenyl)malonamide is a chemical compound with the molecular formula C14H10Cl3N3O2 . It has a molecular weight of 358.6 .
Molecular Structure Analysis
The molecular structure of N1-(5-chloro-2-pyridinyl)-N~3~-(3,4-dichlorophenyl)malonamide consists of 14 carbon atoms, 10 hydrogen atoms, 3 chlorine atoms, 3 nitrogen atoms, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Environmental and Health Impact Studies
Persistent Organic Pollutants Analysis : Research has demonstrated that compounds similar to N
1-(5-chloro-2-pyridinyl)-N3-(3,4-dichlorophenyl)malonamide, particularly those with chlorinated structures, are prevalent in various environments. Studies like those conducted by Kärrman et al. (2006) and Babina et al. (2012) have analyzed the presence and impact of persistent organic pollutants (POPs), including perfluorinated chemicals and organophosphorus pesticides, in human blood and urine. These studies emphasize the widespread exposure and potential health impacts of such compounds on human populations (Kärrman et al., 2006); (Babina et al., 2012).Toxicology and Exposure Assessment : Investigations into the toxicological effects and exposure assessment of similar chlorinated and pyridinyl compounds have been carried out. Osterloh et al. (1983) reported a case of fatal overdose involving organophosphate and chlorophenoxyacetic acids, highlighting the toxic potential of these substances and the importance of understanding their effects on human health (Osterloh et al., 1983).
Exposure and Health Outcomes : Research by Wolff et al. (2007) on prenatal pesticide and PCB exposures indicates the subtle and long-term health impacts of exposure to environmental pollutants, including potential effects on birth outcomes. This area of research underscores the importance of monitoring and understanding the effects of compounds like N
1-(5-chloro-2-pyridinyl)-N3-(3,4-dichlorophenyl)malonamide on human health and development (Wolff et al., 2007).
Occupational and Environmental Safety
Occupational Health Studies : Studies on the health impacts of occupational exposure to chemicals with similar structures or functions have been conducted. For instance, Zober et al. (1995) examined the health outcomes of employees exposed to vinclozolin, a compound with potential similarities in use and structure. Their findings contribute to the broader understanding of the safety and health implications of working with such chemicals (Zober et al., 1995).
Environmental Exposure Monitoring : The research by Shaw et al. (2013) on firefighters exposed to various contaminants, including polybrominated diphenyl ethers and polychlorinated biphenyls, highlights the significance of monitoring environmental exposure to hazardous substances. Such studies are crucial for developing strategies to protect public health from the adverse effects of chemical exposures (Shaw et al., 2013).
Eigenschaften
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-(3,4-dichlorophenyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3N3O2/c15-8-1-4-12(18-7-8)20-14(22)6-13(21)19-9-2-3-10(16)11(17)5-9/h1-5,7H,6H2,(H,19,21)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXYOTFBQPTSLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC(=O)NC2=NC=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(5-chloro-2-pyridinyl)-N~3~-(3,4-dichlorophenyl)malonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

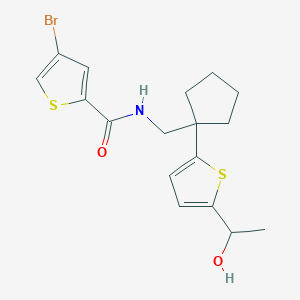

![3'-(4-Chlorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2737577.png)
![methyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2737581.png)
![Ethyl 2-chloro-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B2737583.png)
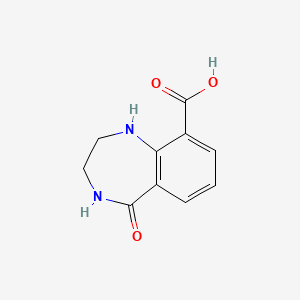
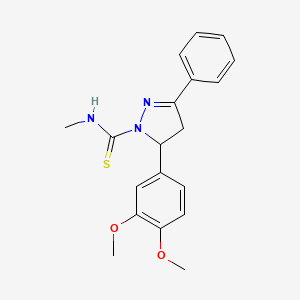

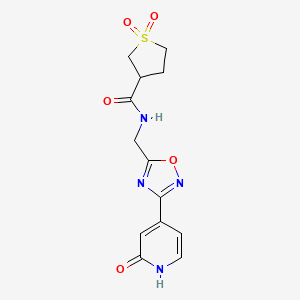
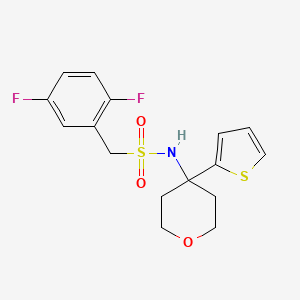
![7-Ethyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2737593.png)
